Chloroacetonitrile
Overview
Description
Chloroacetonitrile is an organic compound with the chemical formula ClCH₂CN. It is a colorless liquid derived from acetonitrile (CH₃CN) by replacing one hydrogen atom with a chlorine atom. This compound is known for its use as an alkylating agent and is handled with caution due to its reactivity .
Mechanism of Action
Target of Action
Chloroacetonitrile is an organic compound that acts as an alkylating agent . Alkylating agents are a type of chemical compound that can introduce an alkyl group into other substances, often leading to significant changes in their properties.
Mode of Action
As an alkylating agent, this compound can interact with other molecules, such as DNA or proteins, by transferring its alkyl group. This transfer can lead to changes in the structure and function of these molecules, potentially altering cellular processes .
Biochemical Pathways
It is known that alkylating agents can interfere with dna replication and protein synthesis, which can disrupt various cellular pathways .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it undergoes in the body .
Result of Action
The molecular and cellular effects of this compound’s action can vary widely, depending on the specific targets it interacts with. As an alkylating agent, it can cause structural changes in DNA and proteins, which can lead to altered cellular functions or even cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its efficacy as an alkylating agent can be influenced by the concentration of its targets and the presence of competing reactions .
Biochemical Analysis
Biochemical Properties
Chloroacetonitrile is known to be an alkylating agent Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules, often leading to significant biochemical transformations
Cellular Effects
This compound has been shown to induce cytotoxic effects and oxidative stress in isolated rat hepatocytes . Exposure to this compound resulted in a significant decrease in cell viability and an increase in the leakage of hepatic enzymes . It also led to a significant decrease in cellular glutathione (GSH) content and an enhancement of TBARS (Thiobarbituric Acid Reactive Substances) accumulation .
Molecular Mechanism
As an alkylating agent, it is likely to react with various biomolecules in the cell, potentially leading to changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
It is known that this compound can cause significant decreases in glutathione levels in treated rats, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that this compound can cause cytotoxic effects and oxidative stress in isolated rat hepatocytes , suggesting that it may have toxic or adverse effects at high doses.
Metabolic Pathways
It is known that approximately 14% of a single oral dose to rats of this compound was excreted in urine within 24 hours as thiocyanate, the product of released cyanide metabolized by rhodanese .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroacetonitrile can be synthesized through the dehydration of chloroacetamide using phosphorus pentachloride. The reaction involves mixing crude this compound with phosphorus pentoxide and redistilling it through an efficient packed fractionating column to obtain a pure product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting glycolonitrile with acid chlorides such as thionyl chloride, phosphorus trichloride, phosphorus oxychloride, or phosphorus pentachloride. The reaction is carried out in the presence of a weak organic base like pyridine, quinoline, or dimethyl aniline to prevent the escape of hydrogen chloride, thus increasing the yield .
Chemical Reactions Analysis
Types of Reactions: Chloroacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Cycloaddition Reactions: It can undergo cycloaddition with sulfur monochloride to form 4,5-dichloro-1,2,3-dithiazolium chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition: Sulfur monochloride is used as a reagent.
Major Products Formed:
Substitution Reactions: Products include substituted acetonitriles.
Cycloaddition Reactions: Products include dithiazolium salts.
Scientific Research Applications
Chloroacetonitrile has diverse applications in scientific research:
Comparison with Similar Compounds
- Bromoacetonitrile (BrCH₂CN)
- Iodoacetonitrile (ICH₂CN)
- Fluoroacetonitrile (FCH₂CN)
- Dichloroacetonitrile (Cl₂CHCN)
Comparison: this compound is unique due to its specific reactivity profile and the ease with which it can participate in substitution and cycloaddition reactions. Compared to its halogenated counterparts, this compound is more commonly used in industrial and research applications due to its relatively lower toxicity and higher reactivity .
Properties
IUPAC Name |
2-chloroacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN/c3-1-2-4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMDAKOXSCIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCH2CN, Array, C2H2ClN | |
Record name | CHLOROACETONITRILE | |
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DSSTOX Substance ID |
DTXSID7021524 | |
Record name | Chloroacetonitrile | |
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Molecular Weight |
75.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloroacetonitrile appears as a colorless liquid with a pungent odor. Flash point 118 °F. Insoluble in water and denser than water. Hence, sinks in water. Very toxic by ingestion, inhalation and skin absorption. A lachrymator. Used to make other chemicals and as a fumigant., Colorless liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | CHLOROACETONITRILE | |
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Boiling Point |
259 to 261 °F at 760 mmHg (NTP, 1992), 126.5 °C, 126 °C | |
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Flash Point |
118 °F (NTP, 1992), 47 °C | |
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Solubility |
50 to 100 mg/mL at 70.7 °F (NTP, 1992), Soluble in hydrocarbons, alcohols, In ether and ethanol, In water, > 1X10+5 mg/L, temperature not specified, Solubility in water: none | |
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Density |
1.2020 to 1.2035 at 77 °F (NTP, 1992), 1.1930 g/cu cm at 20 °C, Relative density (water = 1): 1.19 | |
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Vapor Density |
2.61 (Air = 1), Relative vapor density (air = 1): 2.61 | |
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Vapor Pressure |
8.7 [mmHg], 8 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1.16 | |
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Mechanism of Action |
... To examine the mechanism of /chloroacetonitrile (CAN)/ toxicity, /investigators/ studied its effect on glutathione (GSH) homeostasis and its impact on oxidative DNA damage in gastric mucosal cells of rats. Following a single oral dose (38 or 76 mg/kg) of CAN, animals were sacrificed at various times (0-24 hr), and mucosa from pyloric stomach were collected. The effects of CAN treatment on gastric GSH contents and the integrity of genomic gastric DNA were assessed. Oxidative damage to gastric DNA was evaluated by measuring the levels of 8-Hydroxydeoxyguanosine (8-OHdG) in hydrolyzed DNA by HPLC-EC. The results indicate that CAN induced a significant, dose- and time-dependent, decrease in GSH levels in pyloric stomach mucosa at 2 and 4 hours after treatment (56 and 39% of control, respectively). DNA damage was observed electrophoretically at 6 and 12 hours following CAN administration. CAN (38 mg/kg) induced significant elevation in levels of 8-OHdG in gastric DNA. Maximum levels of 8-OHdG in gastric DNA were observed at 6 hours after CAN treatment [9.59+/-0.60 (8-OHdG/10(5)dG) 146% of control]. When a high dose of CAN (76 mg/Kg) was used, a peak level of 8-OHdG [11.59+/-1.30 (8-OHdG/10(5)dG) 177% of control] was observed at earlier times (2 h) following treatment. When CAN was incubated with gastric mucosal cells, a concentration-dependent cyanide liberation and significant decrease in cellular ATP levels were detected. These data indicate that a mechanism for CAN-induced toxicity may be partially mediated by depletion of glutathione, release of cyanide, interruption of the energy metabolism, and induction of oxidative stress that leads to oxidative damage to gastric DNA., Distinct dichloromethane dehalogenases from Methylobacterium sp. strain DM4 and Methylophilus DM11 were inhibited by low concentrations of haloacetonitriles. Chloroacetonitrile (ClCH2CN) showed maximal inhibition at a stoichiometry of 1 mol inhibitor:1 mol holoenzyme for both enzymes. This stoichiometry is suggestive of one active site per holoenzyme or extreme negative cooperativity amongst the subunits. Radiolabelled ClCH2CN dissociated completely or partially from the two dehalogenases, respectively, during chromatography. This suggested ClCH2CN was bound non-covalently., Acetonitrile (AN) and seven of its halogenated derivatives known to be water disinfectant by-products were evaluated for their action on hepatic cytosolic glutathione S-transferase (GST) activity using 1-chloro-2,4-dinitrobenzene (CDNB) as substrate. Increasing concentrations of acetonitrile, monofluoroacetonitrile (MFAN), monochloroacetonitrile (MCAN), and monobromoacetonitrile (MBAN) up to 10 mM failed to produced 50% inhibition of the activity of GST enzyme. ..., Haloacetonitriles, which are water chlorination by-products, are mutagens, carcinogens and teratogens. In vitro, the reaction of the haloacetonitriles bromoacetonitrile (BAN), chloroacetonitrile (CAN), dichloroacetonitrile (DCAN) and trichloroacetonitrile (TCAN) with calf thymus DNA produced fluorescent DNA derivatives. The reactivity of haloacetonitriles towards DNA was in the order of BAN > CAN > DCAN > TCAN. ... The DNA interaction was dependent on haloacetonitrile concentration. Higher affinity of haloacetonitriles towards single-stranded DNA (SS-CT-DNA) than towards double-stranded DNA (DS-CT-DNA) was observed. ... A major fluorescent peak was detected in the enzymatic hydrolysate that was not present in unreacted DNA. In the acid hydrolysate, one fluorescent peak was detected that was not present in unreacted DNA. Authentic 7-(cyanomethyl)guanine was synthesized by the reaction of CAN with 2'-deoxyguanosine and the product was purified and characterized spectroscopically. The product, 7-(cyanomethyl)guanine, was found to be chromatographically and spectroscopically identical to the fluorescence product that was obtained following haloacetonitrile-DNA interaction. This study shows that haloacetonitriles, in vitro, are capable of alkylating DNA at the guanine moiety to form a 7-(cyanomethyl)guanine adduct. | |
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Color/Form |
Colorless liquid | |
CAS No. |
107-14-2, 850261-36-8 | |
Record name | CHLOROACETONITRILE | |
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Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN524K9DXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLOROACETONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6317 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLOROACETONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0844 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.